molecular formula C15H12F3NO B14115819 2-Acetamino-2'-trifluoromethylbiphenyl

2-Acetamino-2'-trifluoromethylbiphenyl

Katalognummer: B14115819
Molekulargewicht: 279.26 g/mol
InChI-Schlüssel: ZKLNEVJZOUHYLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-2’-trifluoromethylbiphenyl typically involves the reaction of 2’-trifluoromethylbiphenyl-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2’-trifluoromethylbiphenyl-2-amine} + \text{acetic anhydride} \rightarrow \text{2-Acetamino-2’-trifluoromethylbiphenyl} + \text{acetic acid} ]

Industrial Production Methods

In industrial settings, the production of 2-Acetamino-2’-trifluoromethylbiphenyl may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamino-2’-trifluoromethylbiphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Acetamino-2’-trifluoromethylbiphenyl has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Acetamino-2’-trifluoromethylbiphenyl involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetamino-2’-methylbiphenyl: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Acetamino-2’-chlorobiphenyl: Contains a chlorine atom instead of a trifluoromethyl group.

    2-Acetamino-2’-bromobiphenyl: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness

2-Acetamino-2’-trifluoromethylbiphenyl is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry.

Eigenschaften

Molekularformel

C15H12F3NO

Molekulargewicht

279.26 g/mol

IUPAC-Name

N-[2-[2-(trifluoromethyl)phenyl]phenyl]acetamide

InChI

InChI=1S/C15H12F3NO/c1-10(20)19-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI-Schlüssel

ZKLNEVJZOUHYLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.